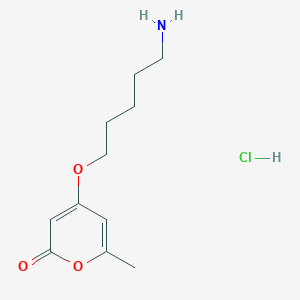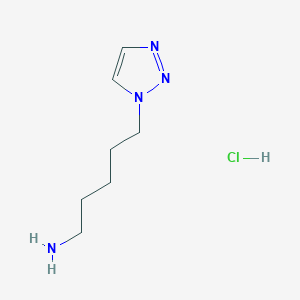
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization of Cathinones
Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, have been employed to identify and examine the properties of novel cathinones. These methodologies could potentially apply to the characterization of "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride," providing insights into its structural and chemical properties (Nycz, Paździorek, Małecki, & Szala, 2016).
Structural Analysis of Designer Cathinones
The structural elucidation of designer cathinones through X-ray diffraction reveals details about their molecular geometry and interactions, which are crucial for understanding their chemical behavior and potential applications. These techniques could be adapted for detailed structural analysis of "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Wood, Bernal, & Lalancette, 2017).
Anticancer Drug Development
Organotin(IV) complexes with amino acetate functionalized Schiff base have shown significant cytotoxicity against various human tumor cell lines, suggesting a potential route for the development of anticancer drugs. This research indicates the broader potential of incorporating specific chemical structures into pharmacologically active compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Catalysis and Synthetic Applications
Rhodium(I) and iridium(I) complexes have been utilized as catalysts for intramolecular hydroamination, demonstrating the importance of specific chemical structures in facilitating chemical reactions. Such catalytic methodologies could be relevant for the synthesis or modification of compounds including "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Field, Messerle, Vuong, & Turner, 2005).
Synthetic Methodologies for Medical Intermediates
Synthesis of medical intermediates, such as 2-alkoxypentan-3-amine hydrochlorides, showcases the versatility of chemical synthesis in producing compounds that may serve as key intermediates in drug development. Techniques described for these syntheses could offer a framework for the production of related compounds, including "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Zhang Ping-rong, 2009).
Propiedades
IUPAC Name |
3-ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-9(3)6-7-14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSQRWFGLRBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=C(C=CS1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)







